1-Piperidin-4-ylmethyl-1H-benzoimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidin-4-ylmethyl-1H-benzoimidazole is a chemical compound with the molecular formula C13H17N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals .
Preparation Methods
The synthesis of 1-Piperidin-4-ylmethyl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with formic acid or other aldehydes, followed by cyclization to form the benzimidazole ring . Industrial production methods may involve the use of various catalysts and solvents to optimize yield and purity .
Chemical Reactions Analysis
1-Piperidin-4-ylmethyl-1H-benzoimidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halides or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amines or other reduced products .
Scientific Research Applications
1-Piperidin-4-ylmethyl-1H-benzoimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Piperidin-4-ylmethyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the growth of bacteria and fungi by interfering with their cellular processes . The compound may also interact with enzymes and receptors involved in various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
1-Piperidin-4-ylmethyl-1H-benzoimidazole can be compared with other benzimidazole derivatives, such as:
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: This compound has similar structural features but different biological activities.
1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazole: Another closely related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-4-13-12(3-1)15-10-16(13)9-11-5-7-14-8-6-11/h1-4,10-11,14H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSKIWPKKCCIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.